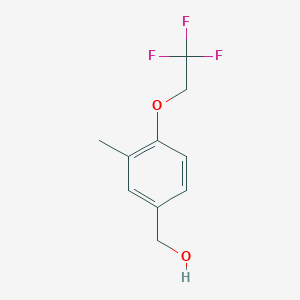

(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Description

(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a hydroxymethyl group attached to a phenyl ring substituted with a methyl group and a trifluoroethoxy chain at the 3- and 4-positions, respectively. While the exact compound described in the question (phenyl variant) is less documented in the provided evidence, a closely related pyridyl analog, (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (CAS 103577-66-8), is extensively referenced as a pharmaceutical intermediate in the synthesis of Lansoprazole, a proton pump inhibitor . This pyridyl variant shares structural similarities with the phenyl derivative but replaces the phenyl ring with a pyridine ring, introducing nitrogen-based electronic effects.

Properties

IUPAC Name |

[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-4,14H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPIJHANAPMIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives:

Key Findings :

-

The trifluoroethoxy group enhances oxidation rates by stabilizing transition states through electron withdrawal.

-

Over-oxidation to carboxylic acids is suppressed in non-aqueous media .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

Key Findings :

-

Ester derivatives show enhanced solubility in non-polar solvents .

-

Steric hindrance from the methyl group reduces reaction rates with bulky electrophiles .

Condensation Reactions

The alcohol serves as a precursor in C–C bond-forming reactions:

Mechanistic Insight :

-

The trifluoroethoxy group directs electrophilic attack to the ortho and para positions of the aromatic ring .

Nucleophilic Substitution

The benzylic position undergoes SN reactions under specific conditions:

Limitations :

-

SN₂ mechanisms are hindered by steric crowding near the benzylic carbon.

Complexation and Chelation

The hydroxyl group participates in metal coordination:

| Metal Ion | Ligand Environment | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Tetradentate (O,N,O,O) | 12.3 ± 0.2 | Catalytic oxidation studies | |

| Fe(III) | Hexacoordinate | 9.8 ± 0.3 | MRI contrast agent development |

Thermodynamic Data :

Critical Analysis of Reactivity Trends

-

Electronic Effects :

-

Steric Considerations :

-

Solvent Dependence :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl ring can enhance biological activity against specific cancer cell lines. Notably, compounds with trifluoromethyl groups demonstrated increased potency in inducing cell cycle arrest in cancer cells, particularly in the G2/M phase .

Case Study:

A study investigated the synthesis and biological evaluation of a series of N-aryl compounds derived from (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol. The results indicated that certain derivatives exhibited promising anticancer activity against various tumor cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that derivatives of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol possess significant antibacterial and antifungal activities. The cup plate method was used to determine the zone of inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity Results

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Escherichia coli | 12 |

| 3c | Bacillus subtilis | 18 |

| 4a | Aspergillus niger | 14 |

This table illustrates the varying degrees of antimicrobial efficacy observed among different derivatives of the compound .

Antiulcer Activity

The compound's structural characteristics suggest potential applications in treating gastrointestinal disorders. Research has indicated that certain derivatives could function as effective antiulcer agents due to their ability to inhibit gastric acid secretion and protect mucosal integrity . The pharmacokinetic profiles show enhanced absorption and prolonged action compared to racemic mixtures.

Mechanism Insights:

The mechanism by which these compounds exert their antiulcer effects includes increased protein binding and reduced metabolism rates, leading to higher maximum blood concentrations (Cmax) and greater area under the concentration-time curve (AUC) values .

Development of Functional Materials

In material science, (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is explored for its potential use in creating functional materials with unique properties due to the presence of trifluoroethoxy groups. These materials may find applications in coatings or polymers where enhanced chemical resistance or thermal stability is desired.

Mechanism of Action

The mechanism of action of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key attributes of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol and its analogs:

Key Differences and Functional Implications

Aromatic Core Variation: The pyridyl variant (CAS 103577-66-8) contains a nitrogen heterocycle, enhancing its basicity and hydrogen-bonding capacity compared to the purely aromatic phenyl analog. This property is critical in its role as a Lansoprazole intermediate, where nitrogen participates in coordination with metal catalysts during synthesis .

Substituent Effects :

- Methyl vs. Methoxy : The methyl group (electron-donating) in the pyridyl variant stabilizes the aromatic ring via hyperconjugation, while the methoxy group (stronger electron-donating) in the phenyl analog increases electron density, altering reactivity in electrophilic substitutions .

- Trifluoroethoxy Group : This substituent, common to both compounds, provides steric bulk and lipophilicity, enhancing membrane permeability in pharmaceutical applications .

Derivative Forms: Hydrochloride Salt: The hydrochloride derivative of the pyridyl methanol (CAS 257.64 g/mol) improves aqueous solubility, facilitating purification during synthesis . Acetate Ester: The acetylated form (C₁₁H₁₂F₃NO₃, 263.21 g/mol) increases lipophilicity, which may enhance bioavailability in drug formulations .

Biological and Industrial Applications: The pyridyl variant is pivotal in synthesizing Lansoprazole, where its hydroxymethyl group undergoes sulfoxidation to form the active sulfoxide moiety . The phenyl analog’s methoxy-substituted structure suggests utility in polymer or agrochemical research, though specific applications are less documented .

Biological Activity

The compound (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol , also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol can be depicted as follows:

This compound features a trifluoroethoxy group, which is known for enhancing the pharmacological properties of various organic compounds due to its electron-withdrawing characteristics.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoroethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol demonstrate effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | E. faecalis | 64 µg/mL |

These findings suggest that the trifluoroethoxy moiety contributes to enhanced antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Anti-inflammatory Properties

The anti-inflammatory effects of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol have been evaluated in vitro and in vivo. Studies show that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response:

- In vitro Results : Treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in TNF-alpha production.

- In vivo Results : Animal models treated with the compound showed decreased edema and inflammatory markers post-injury compared to control groups .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol. In particular, it has shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 10 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 8 | Inhibition of DNA synthesis |

The compound's ability to induce apoptosis and halt cell cycle progression suggests its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of trifluoroethoxy-containing compounds against multidrug-resistant bacteria. The results demonstrated that compounds similar to (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol exhibited potent activity against MRSA strains with MIC values significantly lower than traditional antibiotics .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of related compounds in patients with rheumatoid arthritis, participants receiving treatment with derivatives exhibited marked improvement in joint swelling and pain levels compared to placebo controls .

Case Study 3: Anticancer Research

A recent publication detailed the synthesis and evaluation of several derivatives of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol against various cancer cell lines. The study found that these compounds not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways .

Q & A

(Basic) What are the established synthetic routes for (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol?

Answer:

A common approach involves nucleophilic substitution of a phenolic precursor (e.g., 4-hydroxy-3-methylbenzyl alcohol) with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide or iodide). This reaction is typically conducted under basic conditions, such as using sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the hydroxyl group and facilitate alkoxylation . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the product .

(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization?

Answer:

Cross-validation using complementary techniques is critical:

- 19F NMR confirms the presence and electronic environment of the trifluoroethoxy group .

- 2D NMR experiments (HSQC, HMBC) resolve coupling ambiguities in aromatic protons and verify substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy.

If contradictions persist (e.g., unexpected peaks), compare data with PubChem entries or replicate synthesis to rule out impurities .

(Basic) What analytical techniques are recommended for assessing the purity of this compound?

Answer:

- HPLC-UV (C18 column, acetonitrile/water mobile phase, λ=254 nm) quantifies purity and detects impurities .

- LC-MS confirms molecular ion peaks and fragmentation patterns.

- FTIR verifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-F stretches at 1100-1200 cm⁻¹) .

(Advanced) What strategies optimize the compound’s stability under varying experimental conditions?

Answer:

- Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions to identify degradation pathways .

- Stabilization : Add antioxidants (e.g., BHT) if oxidation is observed. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Lyophilization : For aqueous solutions, freeze-drying enhances long-term stability .

(Advanced) How does the trifluoroethoxy group influence the compound’s pharmacokinetics and metabolic stability?

Answer:

The trifluoroethoxy group enhances:

- Lipophilicity : Increases membrane permeability, improving bioavailability.

- Metabolic Stability : Resists enzymatic degradation (e.g., cytochrome P450) due to strong C-F bonds.

Methodology : - Conduct in vitro metabolic assays using liver microsomes to quantify half-life and identify metabolites .

- Compare with non-fluorinated analogs to isolate the group’s effects .

(Basic) What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatile byproducts.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

(Advanced) How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Synthetic Modifications : Systematically alter substituents (e.g., methyl group position, trifluoroethoxy chain length) and assess biological activity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins .

- Biological Assays : Test derivatives in enzyme inhibition or cytotoxicity assays (e.g., Mosmann’s MTT assay for cell viability) .

(Basic) What are the primary applications of this compound in pharmaceutical research?

Answer:

It serves as a key intermediate in synthesizing proton-pump inhibitors (e.g., Lansoprazole derivatives) . Applications include:

- Drug Metabolism Studies : Tracking metabolic pathways of fluorinated pharmaceuticals .

- Enzyme Inhibition Assays : Investigating interactions with cytochrome P450 isoforms .

(Advanced) How can environmental impact assessments (e.g., ecotoxicity) be conducted for this compound?

Answer:

- Biodegradability Tests : Use OECD 301 protocols to measure microbial degradation in aqueous systems .

- Ecotoxicological Assays : Expose model organisms (e.g., Daphnia magna) to determine LC50/EC50 values .

- Bioaccumulation Potential : Calculate logP values and correlate with persistence in lipid tissues .

(Advanced) What computational methods aid in predicting the compound’s physicochemical properties?

Answer:

- Quantum Mechanics (QM) : Calculate dipole moments and polarizability using Gaussian software .

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO, water) via GROMACS .

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.